molecular formula C11H15NO2 B3199912 3-Amino-2-benzyl-2-methylpropanoic acid CAS No. 1017185-07-7

3-Amino-2-benzyl-2-methylpropanoic acid

Cat. No. B3199912
CAS RN: 1017185-07-7
M. Wt: 193.24 g/mol
InChI Key: UYBTWIFVVMOWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-benzyl-2-methylpropanoic acid is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 3-Aminoisobutyric acid, dl-β-Aminoisobutyric acid, dl-3-Amino-2-methylpropionic acid, dl-3-Aminoisobutyric acid, β-Aminoisobutyric acid, 2-(aminomethyl)propionic acid, and DL-Beta-aminoisobutyric acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 193.24 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : 3-Amino-2-benzyl-2-methylpropanoic acid derivatives can be enantioselectively synthesized. Methods involve electrophilic attack on enolates derived from chiral oxazolidinones, introducing protected aminomethyl groups in a single step or via the Curtius reaction (Arvanitis et al., 1998).

  • Diastereoselective Alkylation : Diastereoselective alkylation of 3-aminobutanoic acid in the 2-position is possible. This process leads to the production of various derivatives with high selectivity, demonstrating the chemical versatility of similar amino acid structures (Estermann & Seebach, 1988).

Biomedical and Pharmacological Applications

  • Peptide Modification and Cell Labeling : Amino acid derivatives like this compound show potential in peptide modification and live cell labeling. They offer improved water solubility and stability, and can be used as analogues for phenylalanine or tyrosine in peptide synthesis, showing significant biological activity (Ni et al., 2015).

  • Catabolism Studies : Derivatives of 3-amino-2-methylpropanoic acid have been used to study the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil. These studies help in understanding the biochemical pathways involved in drug metabolism and DNA replication (Gani et al., 1985).

Material Science and Organic Synthesis

  • Molecular Machines and Fuel Supply : Studies on aminolysis of certain propanoic anhydrides yielding 3-amino-2-methylpropanoic acid demonstrate potential applications in feeding chemical fuel to molecular machines. This can help in controlling the operation of such machines in a more efficient and sustainable manner (Biagini et al., 2020).

  • Cross-Coupling in Organic Synthesis : Research indicates that derivatives of 3-amino-2-methylpropanoic acid can be used in cross-coupling reactions for organic synthesis. This is crucial for developing new synthetic pathways and creating complex organic molecules (Wan et al., 2013).

properties

IUPAC Name

2-(aminomethyl)-2-methyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(8-12,10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBTWIFVVMOWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-benzyl-2-methylpropanoic acid
Reactant of Route 2
3-Amino-2-benzyl-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-2-benzyl-2-methylpropanoic acid
Reactant of Route 4
3-Amino-2-benzyl-2-methylpropanoic acid
Reactant of Route 5
3-Amino-2-benzyl-2-methylpropanoic acid
Reactant of Route 6
3-Amino-2-benzyl-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.